

# CDKI-IN-1: A Technical Guide to its Cyclin-Dependent Kinase Target Profile

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Compound of Interest		
Compound Name:	CDKI-IN-1	
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This technical guide provides an in-depth overview of the target profile of the novel Cyclin-Dependent Kinase (CDK) inhibitor, **CDKI-IN-1**. This document details its inhibitory potency against a panel of kinases, outlines the methodologies for key experimental assays, and visualizes the relevant signaling pathways and experimental workflows.

### **Target Selectivity Profile of CDKI-IN-1**

**CDKI-IN-1** has been profiled against a comprehensive panel of CDK-cyclin complexes and other related kinases to determine its potency and selectivity. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

# Table 1: Inhibitory Activity of CDKI-IN-1 against a Panel of Cyclin-Dependent Kinases



Kinase Target	IC50 (nM)
CDK1/Cyclin B	850
CDK2/Cyclin A	15
CDK2/Cyclin E	25
CDK3/Cyclin E	>10,000
CDK4/Cyclin D1	5
CDK5/p25	2,500
CDK6/Cyclin D3	8
CDK7/Cyclin H	>10,000
CDK9/Cyclin T1	1,200

Data presented are representative of in vitro biochemical assays.

Table 2: Off-Target Kinase Profiling of CDKI-IN-1

Kinase Target	IC50 (nM)
GSK3β	>10,000
ROCK1	8,500
PIM1	>10,000
ERK1	>10,000
AKT1	>10,000

Data presented are representative of in vitro biochemical assays.

#### **Mechanism of Action**

**CDKI-IN-1** is an ATP-competitive inhibitor that targets the highly conserved ATP-binding pocket of specific CDK enzymes.[1] By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates crucial for cell cycle progression.[1]





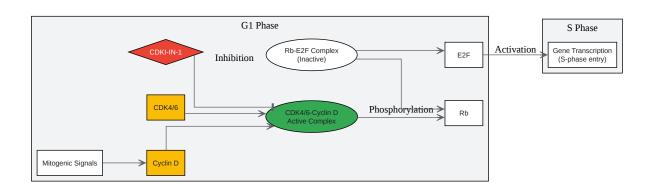


The primary mechanism of action involves the induction of G1 cell cycle arrest by potently inhibiting CDK4/6, which in turn prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[3]

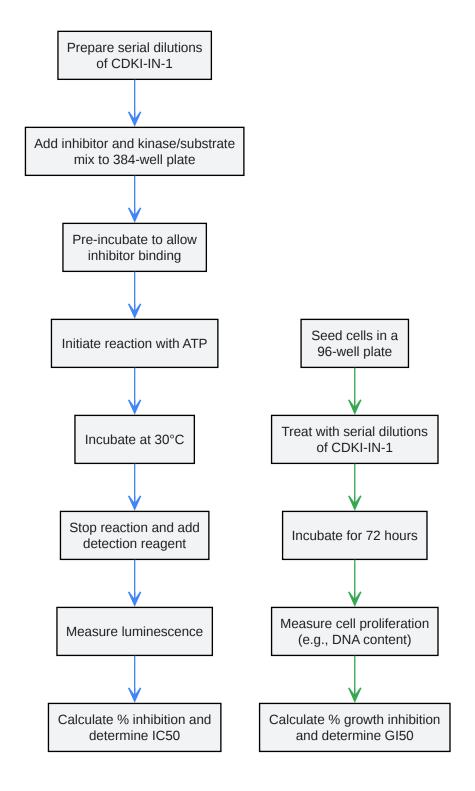
## **Signaling Pathway**

The regulation of the cell cycle is a complex process orchestrated by the sequential activation and deactivation of CDKs.[4] Dysregulation of this process is a hallmark of cancer.[5] **CDKI-IN-1** primarily targets the CDK4/6-Cyclin D-Rb-E2F pathway, a critical checkpoint for cell cycle entry.









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